![molecular formula C10H13IN2 B2365616 (2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine CAS No. 2366997-22-8](/img/structure/B2365616.png)
(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
The compound “(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine” is a pyridine derivative . Pyridine is a six-membered aromatic heterocycle with an electronic structure similar to benzene. It has five carbon atoms and a single nitrogen atom, all of which are sp2 hybridized .
Synthesis Analysis
The synthesis of pyridine derivatives often involves the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride at 120°C to afford 2-substituted pyridines . Other methods include the use of alkyl radicals generated from alkenes via hydroboration with catecholborane, alkyl iodides via iodine atom transfer, and xanthates .Molecular Structure Analysis
Pyridine has a conjugated six-pi-electron system, making it aromatic . The lone pair electrons on pyridine’s nitrogen are contained in a sp2 orbital that lies in the same plane as the ring and does not overlap with the p orbitals of the ring . This means the lone pair electrons are not part of the aromatic system and do not affect the pi electron count .Chemical Reactions Analysis
Pyridine derivatives can undergo various chemical reactions. For instance, the monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates has been reported .Physical And Chemical Properties Analysis
Pyridine is a key solvent and reagent used as a precursor for synthesizing target pharmaceuticals and agrochemicals . It has unique physical properties such as a molecular electric dipole moment of 2.2 debyes and a diamagnetic susceptibility of -48.7 × 10−6cm3mol−1 .Scientific Research Applications
Medicinal Chemistry and Drug Design
(2S)-4-Iodo-2-isopropyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine: serves as a valuable scaffold for designing novel drugs. Researchers explore its derivatives to create compounds with enhanced pharmacological properties. Key areas include:
- Substituted Piperidines : Scientists investigate the synthesis of substituted piperidines using this compound as a precursor. These derivatives can be tailored for specific targets, such as receptors or enzymes involved in disease pathways .
- Condensed Piperidines : Researchers explore the construction of condensed piperidine rings (e.g., fused with other heterocycles). These hybrids often display interesting pharmacological profiles .
Antiviral Agents
Given the prevalence of viral infections, there’s interest in developing antiviral agents. Researchers have explored the inhibitory properties of piperidine derivatives against viruses like Herpes simplex virus type 1 (HSV-1) . While the synthesized derivatives may not exhibit high potency, they contribute to our understanding of antiviral drug design .
Catalysis and Synthetic Methodology
The compound’s unique reactivity allows for diverse synthetic routes. Researchers employ it in multicomponent reactions, cyclizations, and annulations. For instance, the combination of iodine and triethylamine activates aryl-substituted pyridine oxime-based synthesis with high chemo selectivity .
Biochemical Assays and High-Throughput Screening
Laboratories utilize derivatives of this compound in biochemical assays to assess enzyme inhibition, receptor binding, and cellular effects. High-throughput screening identifies potential lead compounds for drug development.
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. DOI: 10.3390/ijms24032937 Bernardino, A. M. R., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(18), 10007-10014. DOI: 10.1039/D2RA01571D Said, A. B., et al. (2021). Fused Pyridine Derivatives: Synthesis and Biological Activities. In Pyridine - The Scaffolds with Significant Clinical Diversity. DOI: 10.1186/s43094-020-00165-4
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2S)-4-iodo-2-propan-2-yl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2/c1-6(2)9-5-7-8(11)3-4-12-10(7)13-9/h3-4,6,9H,5H2,1-2H3,(H,12,13)/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBPOEVXPAJJNMT-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=C(C=CN=C2N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CC2=C(C=CN=C2N1)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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